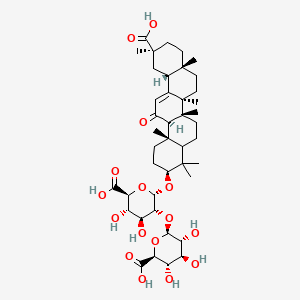

29-Hydroxy-11,29-dioxoolean-12-en-3-yl 2-O-hexopyranuronosylhexopyranosiduronic acid

Description

Properties

IUPAC Name |

6-[6-carboxy-2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLVUJXQOOQHMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62O16 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859641 | |

| Record name | 29-Hydroxy-11,29-dioxoolean-12-en-3-yl 2-O-hexopyranuronosylhexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

822.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyrrhizin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

970.00 to 972.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Glycyrrhizin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1405-86-3 | |

| Record name | glycyrrhizin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | glycyrrhizin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycyrrhizin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 °C | |

| Record name | Glycyrrhizin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Glycyrrhizin Biosynthesis and Metabolic Engineering Research

Elucidation of Biosynthetic Pathways in Glycyrrhiza Species

The biosynthetic pathway of glycyrrhizin, like other triterpenoids, originates from central metabolic routes that produce isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for isoprenoid synthesis. nih.govfrontiersin.org Research has elucidated the involvement of both the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways in providing these precursors. nih.govfrontiersin.orgnih.gov

Mevalonate (MVA) Pathway Contribution to Glycyrrhizin Precursor Synthesis

The MVA pathway is primarily localized in the cytoplasm and is considered the main route for the synthesis of precursors leading to triterpenoids like glycyrrhizin. researchgate.netnih.govfrontiersin.orgnih.gov This pathway begins with acetyl-CoA and involves a series of enzymatic reactions to produce IPP and DMAPP. frontiersin.org Key enzymes in the MVA pathway contributing to glycyrrhizin precursor synthesis include acetyl-CoA C-acetyltransferase (AACT), 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). frontiersin.org HMGR is recognized as a key rate-limiting enzyme in the MVA pathway, catalyzing an irreversible step in the production of mevalonate, which is then converted to IPP and DMAPP. frontiersin.org Farnesyl diphosphate (FPP) is subsequently synthesized from IPP and DMAPP, serving as a direct precursor for squalene (B77637). oup.comfrontiersin.orgnih.gov

Cyclization of 2,3-Oxidosqualene (B107256) to β-Amyrin in Glycyrrhizin Formation

The committed step in the biosynthesis of the triterpene skeleton of glycyrrhizin is the cyclization of 2,3-oxidosqualene. researchgate.netoup.compnas.orgnih.govresearchgate.netnih.gov 2,3-Oxidosqualene is a common precursor for both triterpenes and sterols, derived from squalene through the action of squalene epoxidase (SQE). oup.comfrontiersin.orgnih.govbiorxiv.org This cyclization is catalyzed by a specific oxidosqualene cyclase (OSC) known as β-amyrin synthase (β-AS). researchgate.netoup.comnih.govresearchgate.netnih.govbiorxiv.org β-Amyrin is a pentacyclic triterpene that serves as the direct precursor for the subsequent modifications leading to glycyrrhizin. researchgate.netoup.compnas.orgnih.govnih.gov

Enzymatic Steps and Key Enzymes in Glycyrrhizin Production

Following the formation of β-amyrin, a series of oxidative modifications and glycosylations occur to produce glycyrrhizin. researchgate.netoup.compnas.orgnih.govresearchgate.net These steps are catalyzed by specific enzymes, primarily cytochrome P450 monooxygenases and UDP-dependent glucuronosyltransferases. researchgate.netoup.compnas.orgnih.govnih.govfrontiersin.org

β-Amyrin Synthase (β-AS) Activity and Regulation in Glycyrrhizin Biosynthesis

β-Amyrin synthase (β-AS) is a key enzyme that catalyzes the cyclization of 2,3-oxidosqualene to form β-amyrin. researchgate.netoup.comnih.govresearchgate.netnih.govbiorxiv.org This enzyme plays a crucial role in directing metabolic flux towards the biosynthesis of oleanane-type triterpenoids, including glycyrrhizin. nih.gov The gene encoding β-AS has been functionally isolated from Glycyrrhiza glabra. oup.comnih.gov Studies have shown that overexpression of β-amyrin synthase can lead to increased accumulation of glycyrrhizin in Glycyrrhiza hairy roots. oup.com The expression of the β-AS gene has been observed to be significantly upregulated under certain stress conditions, correlating with increased glycyrrhizin accumulation. frontiersin.orgfrontiersin.org

Cytochrome P450 Monooxygenases (CYP88D6, CYP72A154) in Glycyrrhizin Oxidative Modifications

Cytochrome P450 monooxygenases (CYP450s) are essential enzymes involved in the oxidative modification of the triterpene skeleton of β-amyrin, leading to the formation of glycyrrhetinic acid, the aglycone of glycyrrhizin. researchgate.netoup.compnas.orgnih.govnih.govfrontiersin.orgnih.govnih.govnih.govnih.gov Two key CYP450 enzymes have been identified and characterized for their roles in glycyrrhizin biosynthesis: CYP88D6 and CYP72A154. researchgate.netoup.compnas.orgnih.govnih.govfrontiersin.orgnih.govnih.govnih.gov

CYP88D6, identified as β-amyrin 11-oxidase, catalyzes the sequential two-step oxidation of β-amyrin at the C-11 position, resulting in the formation of 11-oxo-β-amyrin. researchgate.netoup.compnas.orgnih.govfrontiersin.orgnih.govnih.govuniprot.orgresearchgate.net This is a crucial step in the pathway towards glycyrrhetinic acid. pnas.orgnih.gov Research using in vitro enzymatic assays and co-expression in yeast has confirmed the activity of CYP88D6 in this oxidative step. pnas.orgnih.govfrontiersin.org

Following the action of CYP88D6, CYP72A154 catalyzes further oxidative modifications. researchgate.netoup.comnih.govfrontiersin.orgnih.govnih.govnih.gov CYP72A154 is responsible for the oxidation of 11-oxo-β-amyrin at the C-30 position. researchgate.netoup.comfrontiersin.orgnih.govnih.govmdpi.com This enzyme catalyzes a three-step reaction at C-30, leading to the formation of the carboxyl group characteristic of glycyrrhetinic acid. oup.comfrontiersin.org Studies involving expression of CYP72A154 in engineered yeast strains producing 11-oxo-β-amyrin have demonstrated its role in converting this intermediate to glycyrrhetinic acid. oup.comnih.govnih.gov The activity of these CYP450 enzymes is dependent on the electron donor NADPH-cytochrome P450 reductase (CPR). frontiersin.orgmdpi.com

Metabolic engineering efforts have focused on manipulating the expression of these key enzymes to enhance glycyrrhizin production. frontiersin.orgnih.govoup.comnih.gov For instance, combining the blocking of competing biosynthetic pathways with the overexpression of CYP88D6 has shown promise in increasing glycyrrhizin accumulation in hairy root cultures. oup.com

UDP-Glycosyltransferases (UGTs) in Glycosylation Steps of Glycyrrhizin

UDP-dependent glycosyltransferases (UGTs) play a crucial role in the final stages of glycyrrhizin biosynthesis, specifically in the glycosylation of the triterpenoid (B12794562) aglycone, glycyrrhetinic acid. nih.govnih.gov This glycosylation involves the transfer of glucuronic acid moieties from UDP-glucuronic acid to the C-3 hydroxyl group of glycyrrhetinic acid. nih.govnih.gov This process results in the sequential production of glycyrrhetinic acid 3-O-monoglucuronide and ultimately glycyrrhizin, which contains two glucuronic acid units. nih.govnih.gov The addition of these sugar moieties significantly enhances the sweetness and solubility of glycyrrhetinic acid. nih.gov

Research has identified specific UGTs involved in this process in Glycyrrhiza uralensis. For instance, GuUGAT has been characterized as a novel UGT capable of catalyzing the continuous two-step glucuronosylation of glycyrrhetinic acid to yield glycyrrhizin. nih.gov This enzyme is notable as the first plant triterpenoid UGT known to utilize UDP-GlcA as a glycosyl donor. nih.gov Phylogenetic analysis indicates that GuUGAT belongs to a new subclade within the plant UGT73 family, highlighting its unique catalytic ability. nih.gov Another UGT, UGT73P12, has also been reported to catalyze the second glucuronosylation step in glycyrrhizin biosynthesis, transferring a glucuronosyl moiety from UDP-glucuronic acid to glycyrrhetinic acid 3-O-monoglucuronide to produce glycyrrhizin. nih.gov Variations in UGT genes, such as a natural variant of UGT73P12 found in a glycyrrhizin-deficient strain of G. uralensis, can lead to altered substrate specificity and the production of alternative saponins. nih.gov

Genetic and Molecular Approaches to Glycyrrhizin Biosynthesis Research

Genetic and molecular approaches have been instrumental in unraveling the complexities of glycyrrhizin biosynthesis and developing strategies for enhancing its production. These approaches involve the identification and functional characterization of genes encoding biosynthetic enzymes, as well as metabolic engineering and genome editing techniques. oup.commdpi.comfrontiersin.orgoup.comresearchgate.net

Gene Identification and Functional Characterization in Glycyrrhiza

Significant progress has been made in identifying and functionally characterizing the genes involved in the glycyrrhizin biosynthetic pathway in Glycyrrhiza species, particularly G. uralensis and G. glabra. The pathway begins with the cyclization of 2,3-oxidosqualene to β-amyrin, catalyzed by β-amyrin synthase (bAS). nih.govoup.comresearchgate.net Subsequent oxidative modifications of β-amyrin at the C-11 and C-30 positions are carried out by cytochrome P450 monooxygenases (P450s). nih.govoup.com Key P450 enzymes identified include CYP88D6, which catalyzes the two-step oxidation of β-amyrin to 11-oxo-β-amyrin, and CYP72A154, responsible for the three-step oxidation of 11-oxo-β-amyrin at the C-30 position, leading to the formation of glycyrrhetinic acid. nih.govoup.compnas.org Research has confirmed the involvement of CYP72A154 in the glycyrrhizin biosynthesis pathway through homology analysis and gene expression studies in G. glabra. jmp.ir

Transcriptomic and genomic analyses have been crucial in identifying candidate genes involved in the pathway. mdpi.comfrontiersin.orgoup.com For instance, integrated analysis of mRNA and microRNA in G. uralensis has identified structural genes involved in glycyrrhizic acid biosynthesis, along with potential transcription factors and regulators that may influence their expression. mdpi.com The availability of chromosome-scale genome assemblies for G. uralensis has further facilitated the identification of metabolic gene clusters associated with glycyrrhizin biosynthesis. oup.com

Metabolic Engineering Strategies for Enhanced Glycyrrhizin Production in Heterologous Systems (e.g., Saccharomyces cerevisiae)

Metabolic engineering in heterologous systems, such as Saccharomyces cerevisiae (baker's yeast), offers a promising alternative for sustainable glycyrrhizin production, independent of plant cultivation. frontiersin.orgacs.orgnih.gov S. cerevisiae is a suitable host due to its well-characterized mevalonate pathway, which provides the precursors for triterpenoid synthesis, and its amenability to genetic manipulation. frontiersin.org

Strategies for enhancing glycyrrhetinic acid (the aglycone of glycyrrhizin) production in yeast have focused on optimizing the mevalonate pathway and introducing plant-derived genes encoding the necessary biosynthetic enzymes. frontiersin.org This includes introducing genes like bAS from Glycyrrhiza glabra and cytochrome P450 genes such as CYP88D6 and CYP72A154. nih.govfrontiersin.org Engineered yeast strains expressing these enzymes have successfully produced glycyrrhetinic acid and intermediate compounds like 11-oxo-β-amyrin. nih.govoup.compnas.org

More recently, efforts have focused on the complete biosynthesis of glycyrrhizin in engineered yeast by incorporating the necessary UGTs for glycosylation. acs.org Challenges include ensuring sufficient precursor supply (glycyrrhetinic acid and UDP-glucuronic acid) and optimizing the activity and specificity of the introduced glycosyltransferases. acs.org Metabolic engineering strategies, such as optimizing carbon flux distribution and protein engineering of rate-limiting enzymes like cUGT73P12, have led to significant increases in the production titers of glycyrrhetinic acid 3-O-monoglucuronide and glycyrrhizin in engineered S. cerevisiae. acs.org

Data from a study on engineered Saccharomyces cerevisiae demonstrated enhanced production of glycyrrhetinic acid 3-O-monoglucuronide (GAMG) and glycyrrhizin (GL) through metabolic engineering. acs.org

| Compound | Previous Titer | Engineered Strain Titer | Fold Increase |

| GAMG | Not specified | 552.9 mg/L | 238-fold |

| Glycyrrhizin | Not specified | 476.6 mg/L | 79-fold |

Note: Fold increase is relative to previously reported values in similar yeast systems. acs.org

Genome Editing Applications in Plant Systems for Glycyrrhizin Yield

Genome editing technologies, such as CRISPR/Cas9, are being applied in Glycyrrhiza plants, particularly in hairy root cultures, to improve glycyrrhizin yield. researchgate.netjst.go.jpoup.com These approaches aim to redirect metabolic flux towards glycyrrhizin production by modifying genes in competing biosynthetic pathways or enhancing the expression of key genes in the glycyrrhizin pathway. researchgate.netoup.com

Studies have demonstrated the potential of disrupting genes involved in the biosynthesis of competing triterpenoids, such as soyasaponins, to increase glycyrrhizin accumulation in G. uralensis hairy roots. researchgate.netoup.com For example, knocking out genes like CYP93E3 and CYP72A566, which are involved in soyasaponin biosynthesis, resulted in glycyrrhizin accumulation accompanied by the depletion of soyasaponins. researchgate.netoup.com Furthermore, combining the knockout of competing pathway genes with the overexpression of key glycyrrhizin biosynthetic genes, such as CYP88D6, has led to further enhancements in glycyrrhizin production in hairy roots. researchgate.netoup.com These findings highlight the effectiveness of genome editing in metabolically engineering Glycyrrhiza plants for increased glycyrrhizin yield and provide a foundation for sustainable production methods. researchgate.netoup.com

Molecular Mechanisms of Glycyrrhizin Action in Cellular and Subcellular Systems

Modulation of Key Intracellular Signaling Pathways by Glycyrrhizin

Glycyrrhizin has been shown to impact several critical signaling pathways within cells, influencing downstream cellular responses.

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway Regulation

The NF-κB pathway is a central regulator of inflammatory and immune responses. Glycyrrhizin has been widely reported to suppress NF-κB activation. dovepress.comnih.govrsc.orgfrontiersin.org This inhibition often occurs by preventing the phosphorylation and degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκBα, glycyrrhizin reduces the translocation of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes. nih.govresearchgate.net Studies have demonstrated that glycyrrhizin can reduce the expression of inflammatory mediators such as COX-2, iNOS, TNF-α, and IL-6 by modulating the NF-κB pathway. dovepress.comnih.govrsc.orgresearchgate.net

Research findings on Glycyrrhizin's impact on NF-κB:

| Study | Cell Line/Model | Stimulus | Observed Effect on NF-κB Pathway | Reference |

| Sun et al. (2018) | Microglial cells | LPS | Blocks HMGB1-TLR4-NF-κB pathway | dovepress.com |

| Wang et al. (2011) | Various cell lines | LPS | Suppression of NF-κB through PI3K p110δ and p110γ inhibitions | dovepress.com |

| Jiang et al. | Human OA chondrocytes | IL-1β | Inhibits NF-κB mobilization | rsc.orgresearchgate.net |

| Hu et al. | TMJOA model | Not specified | Regulates HMGB1-RAGE/TLR4-NF-kB/AKT signaling pathway | researchgate.net |

| Tan et al. (2018) | THP-1 cells | Not specified | Blocks NF-κB/MCP-1 signaling pathway | frontiersin.org |

| Yang et al. (2010) | Asthma-associated airway inflammation mice model | Not specified | Regulation of NF-κB signaling pathway | frontiersin.org |

| Chen et al. (2020) (Bioinformatics analysis) | Not applicable | Not applicable | Acts on PI3K/AKT/NF-κB signaling pathway | frontiersin.org |

| Liu et al. (2020) | Microglia | Advanced oxidation protein products | Inhibits MAPKs-NF-κB signaling pathway | frontiersin.org |

| Ravanfar et al. (Review) | Ischemic stroke models | Ischemia | Reduces NF-κB activation downstream of HMGB1 inhibition | mdpi.com |

| Diammonium glycyrrhizinate (derivative of GA) in mouse model of ischemia-reperfusion injury | Mouse model | Ischemia-reperfusion | Reduces expression of inflammatory mediators including NF-κB | mdpi.com |

Mitogen-Activated Protein Kinase (MAPK) Cascades (JNK, ERK, p38)

MAPK pathways, including JNK, ERK, and p38, are involved in various cellular processes, including inflammation, stress responses, and cell proliferation. Glycyrrhizin has been shown to modulate these cascades, often leading to anti-inflammatory effects. nih.govfrontiersin.orgspandidos-publications.comsci-hub.seeinj.org

Studies have indicated that glycyrrhizin can inhibit the phosphorylation of JNK and p38. nih.govspandidos-publications.comsci-hub.se For example, in a study on myocardial ischemia/reperfusion injury, glycyrrhizin significantly suppressed the phosphorylation of p38 MAPK and JNK. spandidos-publications.com Similarly, research on LPS-induced inflammatory responses found that glycyrrhizin inhibited the activation of MAPKs, specifically JNK and p38. researchgate.netnih.govnih.gov The effect on ERK seems to be context-dependent, with some studies reporting inhibition spandidos-publications.comsci-hub.se and others suggesting promotion or no significant effect spandidos-publications.comeinj.org.

Research findings on Glycyrrhizin's impact on MAPK pathways:

| Study | Cell Line/Model | Stimulus | Observed Effect on MAPK Pathways (JNK, ERK, p38) | Reference |

| Schröfelbauer et al. (2009) | RAW 264.7 cells | TLR9, TLR4 agonists | Decreased activation of parallel MAPK signaling cascade (with NF-κB) | researchgate.netnih.gov |

| Michaelis et al. (2011) | H5N1 influenza A virus-infected cells | H5N1 virus | Reducing the activation of JNK and p38 | spandidos-publications.com |

| Honda et al. (2012) | Not specified | LPS | Suppressed activation by inhibiting the activation of MAPKs (JNK and p38) | spandidos-publications.com |

| Study on myocardial I/R injury in rats | Rat myocardial tissue | Ischemia/Reperfusion | Significantly suppressed p-ERK, p-p38 MAPK, and p-JNK; promoted ERK expression | spandidos-publications.com |

| Study on LPS/florfenicol-induced liver injury | Hepatocytes | LPS/Florfenicol | Down-regulated mRNA expression of phospho-JNK, phospho-ERK, and phospho-P38 | sci-hub.se |

| Study on scopolamine-induced cognitive impairment in mice | Mouse brain tissue | Scopolamine | Increased phosphorylation of ERK and JNK proteins reduced by scopolamine | einj.org |

| Tan et al. (2018) | THP-1 cells | Not specified | Blocks MAPK/ERK/MCL-1 signaling pathways | frontiersin.org |

| Chen et al. (2020) (Bioinformatics analysis) | Not applicable | Not applicable | Acts on MAPK signaling pathways | frontiersin.org |

| Gao et al. (2020) | Vero cells (PEDV infection) | PEDV | Inhibited PEDV infection mainly through the HMGB1/TLR4-MAPK p38 pathway | frontiersin.orgnih.gov |

| Liu et al. (2019) | Human NP cells | Not specified | Inhibits HMGB1 via the p38/p-JNK signaling pathway | frontiersin.org |

| Chen et al. (2021) | NPCs | STING-TBK1/NF-κB | Inhibits the activation of JNK/P38 mapk/ERK | frontiersin.org |

| Study on TPA-induced skin inflammation | Mouse skin | TPA | Significantly inhibited TPA-mediated activation of ERK1/2, p38 MAPK | nih.gov |

| Ravanfar et al. (Review) | Ischemic stroke models | Ischemia | HMGB1 binding to RAGE activates ERK1/2, JNK/SAPK, and MAPK downstream pathways | mdpi.com |

Phosphatidylinositol 3-Kinase/AKT (PI3K/AKT) Signaling Axis

The PI3K/AKT pathway is crucial for cell survival, growth, and metabolism, and is also implicated in inflammation. Glycyrrhizin has been shown to modulate this pathway, often leading to anti-inflammatory and protective effects. rsc.orgresearchgate.netnih.govacs.org

Research indicates that glycyrrhizin can inhibit the phosphorylation of PI3K and AKT. rsc.orgresearchgate.netnih.gov This inhibition can subsequently suppress the activation of downstream pathways like NF-κB, contributing to reduced production of inflammatory mediators such as MMPs and COX-2. rsc.orgresearchgate.netnih.gov Studies on osteoarthritis and skin inflammation have demonstrated that glycyrrhizin suppresses inflammation by blocking the PI3K/AKT/NF-κB signaling pathway. rsc.orgresearchgate.netnih.gov

Research findings on Glycyrrhizin's impact on PI3K/AKT pathway:

| Study | Cell Line/Model | Stimulus | Observed Effect on PI3K/AKT Pathway | Reference |

| Jiang et al. | Human OA chondrocytes | IL-1β | Inhibits PI3K/AKT phosphorylation | rsc.orgresearchgate.net |

| Study on TPA-induced skin inflammation | Mouse skin | TPA | Significantly inhibited TPA-mediated activation of PI3K/Akt | nih.gov |

| Kao et al. | Not specified | Not specified | Promotes downstream PI3K/Akt signaling (neuroprotective context) | acs.org |

| Qu et al. (2019) | ALI model | Not specified | Inhibits increase in inflammatory factors by regulating PI3K/AKT/mTOR pathway | frontiersin.org |

| Hu et al. | TMJOA model | Not specified | Regulates HMGB1-RAGE/TLR4-NF-kB/AKT signaling pathway | researchgate.net |

| Chen et al. (2020) (Bioinformatics analysis) | Not applicable | Not applicable | Acts on PI3K/AKT/NF-κB signaling pathways | frontiersin.org |

| Study on nicotine-induced IVD | Cartilaginous matrix | Nicotine | PI3K/Akt signaling triggers production of MMPs | researchgate.net |

Signal Transducer and Activator of Transcription (STAT) Pathways, Notably STAT3

STAT proteins are transcription factors activated by cytokines and growth factors, playing roles in cell growth, differentiation, and immune responses. STAT3 is particularly involved in inflammation and cancer. nih.gov Glycyrrhizin has been shown to modulate STAT pathways, often inhibiting STAT3 activation. frontiersin.orgnih.govresearchgate.netresearchgate.net

Studies have demonstrated that glycyrrhizin can inhibit the phosphorylation of STAT3. nih.govresearchgate.netresearchgate.net For instance, research on non-small cell lung cancer (NSCLC) indicated that glycyrrhizin suppressed tumor growth by downregulating HMGB1 levels, potentially through the inhibition of the JAK/STAT signaling pathway, including the phosphorylation of STAT3. nih.govresearchgate.net Another study on psoriasis suggested that glycyrrhizin improved the condition partially through the SIRT1-STAT3 axis, inhibiting the expression of STAT3 and p-STAT3. researchgate.net

Research findings on Glycyrrhizin's impact on STAT pathways (STAT3):

| Study | Cell Line/Model | Stimulus | Observed Effect on STAT3 Pathway | Reference |

| Xu et al. (2018b), Wu et al. (2018) | Not specified | Not specified | Reduce the activity of the JAK/STAT signaling pathway, including STAT3 | researchgate.netfrontiersin.org |

| Study on NSCLC in PDX mice | NSCLC tumor tissue (PDX mice) | Not specified | Inhibits the phosphorylation of Stat3 | nih.govresearchgate.net |

| Study on psoriasis | Keratinocytes (in vitro), mice | IL-17A (in vitro) | Inhibits the expression of STAT3 and p-STAT3 by upregulating SIRT1 | researchgate.net |

| Di Paola et al. (2009) | Not specified | Inflammation | Reduce STAT-3 activation | frontiersin.org |

| Kim et al. (2020) | Airway inflammation model | IL-17 | Blocking the IL-17/STAT3 pathway | frontiersin.org |

| Ravanfar et al. (Review) | Ischemic stroke models | Ischemia | HMGB1 binding to RAGE activates STAT3 | mdpi.com |

| Study on cerebral ischemia-reperfusion injury models (18β-GA) | Not specified | Ischemia-reperfusion | Suppression of the JAK2/STAT3 pathway | mdpi.com |

| Astragalus polysaccharides study (for comparison) | Not specified | Not specified | Inhibiting the protein and gene expression of STAT3 and p-STAT3 | researchgate.net |

| LincRNA00612 study (for comparison) | LPS-induced BEAS-2B cells | LPS | Enhancing interaction between p-STAT3 and A2M promoter | nih.gov |

| Astrocytic DLL4-NOTCH1 signaling pathway study (for comparison) | Not specified | Not specified | Promotes neuroinflammation via the IL-6-STAT3 axis | nih.gov |

Toll-Like Receptor (TLR) Signaling Pathways (TLR3, TLR4, TLR9)

Toll-Like Receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Activation of TLRs triggers inflammatory signaling. Glycyrrhizin has been shown to interfere with TLR signaling, particularly TLR3, TLR4, and TLR9. researchgate.netmdpi.comnih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net

Studies have demonstrated that glycyrrhizin can attenuate inflammatory responses induced by ligands for TLR3, TLR4, and TLR9. researchgate.netnih.gov The mechanisms involve interfering with membrane-dependent receptor signaling. researchgate.netnih.gov For example, glycyrrhizin treatment decreased cellular attachment and/or uptake of the TLR9 agonist CpG-DNA and strongly impaired TLR4 internalization in macrophages. researchgate.netnih.gov Glycyrrhizin's anti-inflammatory effects mediated through TLRs are often linked to its ability to block downstream NF-κB and MAPK activation. researchgate.netnih.gov Glycyrrhizin can also interfere with the HMGB1-TLR4 pathway, which is involved in inflammatory responses. dovepress.commdpi.comfrontiersin.orgnih.gov

Research findings on Glycyrrhizin's impact on TLR pathways:

| Study | Cell Line/Model | Stimulus | Observed Effect on TLR Pathways (TLR3, TLR4, TLR9) | Reference |

| Schröfelbauer et al. (2009) | RAW 264.7 cells | TLR3, TLR4, TLR9 ligands | Strongly attenuated inflammatory responses; decreased cellular attachment/uptake of CpG-DNA; impaired TLR4 internalization | researchgate.netnih.gov |

| Sun et al. (2018) | Microglial cells | LPS | Blocking the HMGB1-TLR4 pathway | dovepress.com |

| Gao et al. (2020) | Vero cells (PEDV infection) | PEDV | Inhibited PEDV infection mainly through the HMGB1/TLR4-MAPK p38 pathway | frontiersin.orgnih.gov |

| Ravanfar et al. (Review) | Ischemic stroke models | Ischemia | Modulates the HMGB1-TLR4 signaling pathway; HMGB1 binds to TLR4 receptor initiating inflammation | mdpi.com |

| Hu et al. | TMJOA model | Not specified | Regulates the HMGB1-RAGE/TLR4-NF-kB/AKT signaling pathway | researchgate.net |

| Study on peri-implantitis causing microbes | Not specified | Not specified | Interactions evaluated using STITCH database, including proteins interacting with bacteria recognized by TLRs | |

| Study on ischemia reperfusion lung injury | Not specified | Ischemia/Reperfusion | Downregulates TLR2 signaling (Title suggests TLR2, abstract mentions TLR4 and TLR9) | frontiersin.org |

| Study on LPS sensor TLR4/MD-2 complex signaling | RAW264.7 cells | Lipid A (LPS) | Attenuated the formation of LPS-TLR4/MD-2 complexes; inhibited LPS-induced TLR4 homodimerization; also inhibited TLR9 | researchgate.net |

| Study on endogenous toll-like receptor ligands (for context) | Various | PAMPs, DAMPs | TLRs recognize various ligands; TLR3 recognizes dsRNA, TLR9 recognizes CpG motifs | nih.gov |

JAK/STAT Pathway

The JAK/STAT pathway is a crucial signaling route activated by cytokines and growth factors, involved in processes like cell proliferation, differentiation, and immune regulation. nih.govmdpi.com As mentioned in the context of STAT3, glycyrrhizin has been shown to inhibit the JAK/STAT pathway. mdpi.comnih.govresearchgate.netfrontiersin.org

Specifically, research indicates that glycyrrhizin can inhibit the phosphorylation of Janus kinases (JAKs), such as JAK1 and JAK2, which are upstream kinases in the JAK/STAT cascade. researchgate.netfrontiersin.org This inhibition subsequently leads to reduced phosphorylation and activation of STAT proteins, including STAT3. mdpi.comnih.govresearchgate.netresearchgate.net The modulation of the JAK/STAT pathway by glycyrrhizin has been implicated in its effects on tumor growth and inflammatory responses. mdpi.comnih.govresearchgate.net

Research findings on Glycyrrhizin's impact on JAK/STAT pathway:

| Study | Cell Line/Model | Stimulus | Observed Effect on JAK/STAT Pathway | Reference |

| Xu et al. (2018b), Wu et al. (2018) | Not specified | Not specified | Inhibit the phosphorylation of Janus kinases 1 and 2 and reduce the activity of the JAK/STAT signaling pathway | researchgate.netfrontiersin.org |

| Study on NSCLC in PDX mice | NSCLC tumor tissue (PDX mice) | Not specified | Inhibition of JAK/STAT signaling pathway by inhibiting phosphorylation of Jak2 and Stat3 | nih.govresearchgate.net |

| Study on cerebral ischemia-reperfusion injury models (18β-GA) | Not specified | Ischemia-reperfusion | Suppression of the JAK2/STAT3 pathway | mdpi.com |

| Ravanfar et al. (Review) | Ischemic stroke models | Ischemia | HMGB1 binding to RAGE activates JAK/STAT pathway | mdpi.com |

| Study on psoriasis | Keratinocytes (in vitro) | Not specified | JAK-STAT pathway mentioned in context of psoriasis pathogenesis | researchgate.net |

TGF-β1/Smad Signaling Pathway

The Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway plays a critical role in various cellular processes, including cell growth, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway is implicated in numerous pathological conditions, including fibrosis and inflammation. The canonical TGF-β1 signaling involves the binding of TGF-β1 to its receptors (TGF-βRI and TGF-βRII), leading to the phosphorylation and activation of receptor-regulated Smad proteins, primarily Smad2 and Smad3. These activated Smads then form complexes with Smad4 and translocate to the nucleus to regulate gene transcription. frontiersin.org Smad7 acts as an inhibitory Smad, blocking the phosphorylation of Smad2 and Smad3 and thereby inhibiting TGF-β signaling. frontiersin.orge-century.us

Research indicates that glycyrrhizin can modulate the TGF-β1/Smad signaling pathway. Studies have shown that glycyrrhizic acid (GA) can attenuate liver fibrosis in rats by inhibiting the expression of TGF-β1, phospho-Smad2, and phospho-Smad3. e-century.us This suggests that glycyrrhizin interferes with the activation of the downstream Smad proteins, thereby reducing the pro-fibrotic and inflammatory effects mediated by this pathway. Furthermore, GA treatment has been shown to increase the expression of the inhibitory Smad7, which contributes to the blockade of TGF-β signaling. spandidos-publications.com In lung epithelial cells, glycyrrhizin has been found to suppress epithelial-mesenchymal transition (EMT), a process often driven by TGF-β1, by inhibiting HMGB1 and subsequently blocking the Smad2/3 signaling pathway. peerj.com HMGB1 overexpression can activate the TGF-β1/Smad2/3 pathway, and glycyrrhizin treatment downregulates the expression of TGF-β1, p-Smad2, and p-Smad3 in these cells. peerj.com

Data illustrating the effect of glycyrrhizin on TGF-β1 and Smad protein expression levels in lung epithelial cells treated with TGF-β1 or overexpressing HMGB1 are presented below (based on findings in peerj.com):

| Treatment Group | TGF-β1 Expression | p-Smad2/Smad2 Ratio | p-Smad3/Smad3 Ratio |

| Control | Baseline | Baseline | Baseline |

| TGF-β1 Stimulated | Increased | Increased | Increased |

| HMGB1 Overexpression | Increased | Increased | Increased |

| TGF-β1 + Glycyrrhizin | Decreased | Decreased | Decreased |

| HMGB1 Overexpression + Glycyrrhizin | Downregulated | Blocked | Blocked |

Glycyrrhizin's Interaction with Inflammatory Mediators and Enzymes

Glycyrrhizin significantly impacts the inflammatory response by modulating the production and activity of various inflammatory mediators and enzymes. Its effects are observed across different cell types and inflammatory conditions.

Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-17, IL-22)

Glycyrrhizin and its metabolite glycyrrhetinic acid (GA) have demonstrated inhibitory effects on the production and release of several key pro-inflammatory cytokines. These include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-17 (IL-17), and Interleukin-22 (IL-22). nih.govmdpi.comscienceopen.comfrontiersin.orgfrontiersin.orgresearchgate.net

Studies using LPS-stimulated macrophages have shown that glycyrrhizic acid significantly inhibits the secretion of TNF-α, IL-1β, and IL-6. mdpi.comresearchgate.netnih.gov This inhibition is often linked to the suppression of upstream signaling pathways such as NF-κB and MAPK pathways, which are crucial for the transcription of these cytokines. mdpi.comnih.govspandidos-publications.comfrontiersin.orgnih.gov For instance, glycyrrhizin can block the activation of the TLR4/NF-κB pathway, leading to reduced levels of TNF-α and IL-6. nih.govresearchgate.net

Glycyrrhizin has also been shown to modulate IL-17A expression. In a clinical trial involving COVID-19 patients, a nebulized glycyrrhizin/enoxolone (B1671342) drug modulated the inflammatory response by reducing IL-17A expression. frontiersin.orgfrontiersin.org Elevated IL-17A levels can trigger the release of other inflammatory cytokines, including IL-6, IL-1β, and TNF-α. frontiersin.org

While the provided search results mention IL-22 in the context of pro-inflammatory cytokines modulated by GA researchgate.net, detailed mechanisms of glycyrrhizin's direct interaction with IL-22 signaling are not extensively described within these results. However, the general modulation of inflammatory pathways suggests an indirect influence.

Data on the inhibition of pro-inflammatory cytokines by glycyrrhizic acid in LPS-stimulated RAW264.7 cells are summarized below (based on findings in researchgate.net):

| Cytokine | Effect of Glycyrrhizic Acid |

| IL-1β | Significantly inhibited |

| IL-6 | Significantly inhibited |

| TNF-α | Significantly inhibited |

| IL-17 | Decreased expression |

Regulation of Anti-inflammatory Cytokines (IL-10, IL-12, IFN-γ)

In addition to suppressing pro-inflammatory mediators, glycyrrhizin can also influence the production of anti-inflammatory cytokines, although its effects can be context-dependent. Interleukin-10 (IL-10) is a well-known anti-inflammatory cytokine. nih.gov Studies have shown that glycyrrhizin can enhance IL-10 production by liver dendritic cells. mdpi.com In LPS-stimulated macrophages, glycyrrhizic acid has been reported to significantly inhibit IL-10 secretion. researchgate.net This seemingly contradictory effect might depend on the cell type, the stimulus, and the specific experimental conditions.

Glycyrrhizin and its derivatives can also modulate Interleukin-12 (IL-12) and Interferon-gamma (IFN-γ). IL-12 is a cytokine that promotes Th1 cell differentiation and IFN-γ production. nih.gov IFN-γ is a crucial cytokine in antiviral and anti-tumor immunity and can influence the production of other cytokines, including IL-12. nih.govfrontiersin.org Some studies indicate that GA can accelerate LPS-triggered IL-12 generation by peritoneal macrophages, linked to an increase in NF-κB modulation. nih.gov Glycyrrhizin has also been shown to increase IFN-γ production. researchgate.net In a clinical trial, a nebulized glycyrrhizin/enoxolone drug induced the expression of the antiviral IFN-γ. frontiersin.orgfrontiersin.org

Data on the modulation of anti-inflammatory cytokines by glycyrrhizic acid in LPS-stimulated RAW264.7 cells are summarized below (based on findings in researchgate.net):

| Cytokine | Effect of Glycyrrhizic Acid |

| IL-10 | Significantly inhibited |

| IL-12 | Significantly inhibited |

| IFN-γ | Increased production |

Modulation of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS)

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) are enzymes that play significant roles in the inflammatory response by producing prostaglandins (B1171923) and nitric oxide (NO), respectively. Glycyrrhizin has been shown to modulate the expression and activity of both enzymes.

Glycyrrhetinic acid (GA) is capable of blocking prostaglandin-E2 synthesis via the blockade of COX-2. nih.govscienceopen.com This inhibition of COX-2 contributes to the anti-inflammatory effects of glycyrrhizin. mdpi.comresearchgate.net Studies have demonstrated that glycyrrhizin treatment can significantly suppress COX-2 expression in various models of inflammation. mdpi.comen-journal.org

Regarding iNOS, glycyrrhizin's effect appears to be more complex and context-dependent. GA was capable of augmenting NO production through the enhancement of iNOS2 mRNA secretion in Leishmania-infected macrophages. nih.govscienceopen.com Similarly, glycyrrhizin has been reported to enhance NO production from macrophages stimulated with IFN-γ or LPS and upregulate iNOS by activating the NF-κB signaling pathway in macrophages. nih.govmdpi.com This increased NO production can have cytotoxic effects, particularly against cancer cells. nih.govmdpi.com However, in other inflammatory contexts, glycyrrhizin has been shown to decrease iNOS expression levels. mdpi.comen-journal.orgmdpi.com For example, in spinal cord injury models, GA treatment significantly decreases pro-inflammatory markers such as iNOS. mdpi.com In LPS-treated primary microglial cultures, glycyrrhizin dose-dependently repressed the induction of iNOS. en-journal.org This suggests that glycyrrhizin can regulate iNOS expression in a manner that depends on the specific cell type and the inflammatory stimulus.

Data on the modulation of COX-2 and iNOS by glycyrrhizin in different experimental settings are presented below:

| Target | Experimental Model/Cell Type | Stimulus | Effect of Glycyrrhizin/GA | Source |

| COX-2 | Ulcerative colitis mice model | - | Reduced expression | mdpi.com |

| COX-2 | Kainic acid-induced mouse hippocampus | Kainic acid | Suppressed expression | en-journal.org |

| COX-2 | LPS-treated primary microglia | LPS | Repressed induction | en-journal.org |

| iNOS | Leishmania-infected macrophages | - | Enhanced mRNA secretion | nih.govscienceopen.com |

| iNOS | Macrophages | IFN-γ/LPS | Upregulates expression | nih.govmdpi.com |

| iNOS | Spinal cord injury models | - | Decreases markers | mdpi.com |

| iNOS | Brain vascular cells | - | Decreases expression | mdpi.com |

| iNOS | LPS-treated primary microglia | LPS | Repressed induction | en-journal.org |

High Mobility Group Box 1 (HMGB1) Inhibition and Related Pathways

High Mobility Group Box 1 (HMGB1) is a nuclear protein that can be released into the extracellular space upon cell activation or damage, where it acts as a damage-associated molecular pattern (DAMP) and a pro-inflammatory cytokine. Extracellular HMGB1 can bind to receptors such as TLR4 and RAGE, activating downstream signaling pathways like NF-κB and MAPK, leading to the release of pro-inflammatory cytokines. mdpi.comspandidos-publications.commdpi.comresearchgate.net

Glycyrrhizin is a known inhibitor of HMGB1. mdpi.comresearchgate.netnih.govscielo.br It can directly bind to HMGB1, which can prevent its translocation from the nucleus to the cytoplasm and inhibit its release into the extracellular space. nih.govmdpi.comnih.gov By inhibiting HMGB1, glycyrrhizin can block the activation of downstream inflammatory pathways. mdpi.comnih.govspandidos-publications.comresearchgate.netmdpi.com Studies have shown that glycyrrhizin inhibits the HMGB1-TLR4-NF-κB pathway, reducing the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.comnih.govresearchgate.netmdpi.com Glycyrrhizin's inhibition of HMGB1 also affects MAPK pathways, including p38 MAPK and ERK. mdpi.comnih.govspandidos-publications.comnih.gov For example, glycyrrhizin inhibited the expression and release of HMGB1 by blocking the p38 MAPK/AP-1 signaling pathway in LPS-stimulated macrophages. nih.gov It also inhibited the activation of the NF-κB and MAPK/ERK signaling pathways induced by HMGB1 in monocytes. spandidos-publications.com

The interaction between glycyrrhizin and HMGB1 is considered a key mechanism for its anti-inflammatory effects in various conditions, including ischemic stroke, traumatic brain injury, thermal burns, and sepsis. mdpi.comnih.govmdpi.comnih.gov

Key mechanisms of HMGB1 inhibition by Glycyrrhizin:

Direct binding to HMGB1. researchgate.netnih.govscielo.br

Inhibition of HMGB1 phosphorylation, preventing cytoplasmic translocation. mdpi.com

Blocking HMGB1 release from cells. nih.gov

Interfering with HMGB1 interaction with receptors like TLR4 and RAGE. mdpi.comspandidos-publications.comresearchgate.netmdpi.com

Inhibition of downstream pathways like NF-κB and MAPK. mdpi.comnih.govspandidos-publications.comresearchgate.netmdpi.com

Nitric Oxide (NO) Production Regulation

Nitric Oxide (NO) is a signaling molecule involved in various physiological and pathological processes, including inflammation. Its production is primarily mediated by Nitric Oxide Synthases (NOS). Inducible Nitric Oxide Synthase (iNOS) is a major source of NO during inflammation. nih.govmdpi.com As discussed in Section 3.2.3, glycyrrhizin's effect on NO production is complex and depends on the cellular context.

In macrophages stimulated with IFN-γ or LPS, glycyrrhizin has been shown to enhance NO production by upregulating iNOS expression through the activation of the NF-κB signaling pathway. nih.govmdpi.comnih.gov This increased NO production can contribute to the anti-tumor activity of glycyrrhizin by inducing apoptosis and overcoming multidrug resistance in cancer cells. nih.govmdpi.comresearchgate.net

Summary of Glycyrrhizin's effect on NO production:

| Cell Type/Context | Stimulus | Effect on NO Production | Underlying Mechanism(s) | Source |

| Macrophages | IFN-γ or LPS | Enhanced | Upregulation of iNOS via NF-κB activation | nih.govmdpi.comnih.gov |

| Leishmania-infected macrophages | - | Augmented | Enhancement of iNOS2 mRNA secretion | nih.govscienceopen.com |

| Primary microglial cultures | LPS | Reduced | Repression of iNOS induction | en-journal.org |

| Brain vascular cells | - | Decreased | Modulation of p38-MAPK and p-JNK signaling pathways | mdpi.com |

Prostaglandin (B15479496) E2 (PGE2) Modulation

Prostaglandin E2 (PGE2) is a lipid mediator involved in various physiological and pathological processes, including inflammation and pain. wikipedia.org Glycyrrhizin has been shown to influence PGE2 levels, suggesting a potential mechanism for its anti-inflammatory effects. While the precise mechanisms of Glycyrrhizin's modulation of PGE2 are complex and can vary depending on the cellular context, studies indicate its ability to interfere with the synthesis or metabolism of this prostaglandin.

Matrix Metalloproteinases (MMPs) Inhibition

Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in the remodeling of the extracellular matrix. Their dysregulation is implicated in various diseases, including cancer, inflammation, and fibrosis. Studies have demonstrated that Glycyrrhizin can inhibit the activity of certain MMPs. This inhibitory effect on MMPs may contribute to Glycyrrhizin's potential in modulating tissue remodeling and disease progression.

Glycyrrhizin's Influence on Cellular Processes and Targets

Beyond modulating specific enzymes and mediators, Glycyrrhizin significantly impacts fundamental cellular processes, including cell death, proliferation, and the response to stress.

Apoptosis Induction and Regulation of Apoptotic Proteins (Caspase-3, Bax/Bcl-2, PARP)

Glycyrrhizin has been shown to induce apoptosis, a programmed cell death pathway, in various cell types, particularly cancer cells. This induction often involves the modulation of key proteins within the apoptotic cascade. Research indicates that Glycyrrhizin treatment can up-regulate the levels of pro-apoptotic proteins like Bax and cleaved PARP. dovepress.comspandidos-publications.com Conversely, it can lead to a decrease in the levels of anti-apoptotic proteins such as Bcl-2. dovepress.comspandidos-publications.com

Studies have also investigated the role of caspases, a family of cysteine proteases critical for executing apoptosis. While some studies suggest Glycyrrhizin can up-regulate pro-caspase-3, -8, and -9, its influence on their cleavage and activation appears to be context-dependent, with some findings indicating caspase-independent apoptosis in certain cell lines. dovepress.comspandidos-publications.commdpi.com Cleavage of PARP is considered a hallmark of apoptosis, and Glycyrrhizin has been shown to induce this cleavage. dovepress.comacs.org

Data on the modulation of apoptotic proteins by Glycyrrhizin:

| Protein | Effect of Glycyrrhizin Treatment | References |

| Bax | Up-regulation | dovepress.comspandidos-publications.com |

| Bcl-2 | Down-regulation | dovepress.comspandidos-publications.com |

| Cleaved PARP | Up-regulation (cleavage) | dovepress.comspandidos-publications.com |

| Pro-caspase-3 | Up-regulation (levels) | dovepress.com |

| Cleaved caspase-3 | Increase (in some contexts) | spandidos-publications.com |

| Pro-caspase-8 | Up-regulation (levels) | dovepress.com |

| Pro-caspase-9 | Up-regulation (levels) | dovepress.com |

Cell Cycle Arrest (G0/G1, S, G2/M phases)

Glycyrrhizin has been observed to induce cell cycle arrest, preventing cells from progressing through the different phases of the cell cycle (G0/G1, S, G2/M). This arrest can contribute to its anti-proliferative effects. Studies have shown that Glycyrrhizin can lead to G1/S-phase arrest. dovepress.com This is often accompanied by the down-regulation of proteins that regulate the G1 phase, such as cyclin D1, D2, D3, E1, and E2. dovepress.com Additionally, Glycyrrhizin has been reported to induce G2/M phase cell accumulation by mediating cell cycle-related regulatory proteins, thereby strengthening the G2 checkpoint supervision function. mdpi.com

Modulation of Reactive Oxygen Species (ROS) and Antioxidant Systems (GPx, Catalase, SOD, GSH-Px, Nrf2/Keap1)

Glycyrrhizin influences the cellular redox balance by modulating the production of Reactive Oxygen Species (ROS) and the activity of antioxidant defense systems. While some studies suggest Glycyrrhizin can increase ROS levels, which can contribute to apoptosis spandidos-publications.com, it also interacts with antioxidant pathways.

The Nrf2/Keap1 pathway is a critical regulator of the cellular response to oxidative stress. Nrf2 is a transcription factor that upregulates the expression of various antioxidant enzymes, while Keap1 acts as a repressor of Nrf2 under normal conditions. semanticscholar.orgpcbiochemres.com Glycyrrhizin has been shown to mediate apoptosis through the regulation of the Nrf2/Keap1 pathway. ijkd.org This suggests that Glycyrrhizin may influence the balance between pro-oxidant and antioxidant effects, depending on the specific cellular context and concentration.

Antioxidant enzymes such as Glutathione (B108866) Peroxidase (GPx), Catalase, and Superoxide (B77818) Dismutase (SOD) play vital roles in detoxifying ROS. SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide, which is then degraded by catalase. nih.gov GPx and GSH-Px (Glutathione Peroxidase) are involved in reducing hydrogen peroxide and lipid peroxides. While the search results mention the roles of these enzymes and the Nrf2/Keap1 pathway in oxidative stress semanticscholar.orgpcbiochemres.comijkd.orgmdpi.comresearchgate.net, direct detailed data on Glycyrrhizin's specific modulation of GPx, Catalase, and SOD activities within the provided search context is limited. However, the link to the Nrf2/Keap1 pathway suggests an indirect influence on these downstream antioxidant enzymes.

Interaction with Viral Entry Mechanisms (e.g., ACE2 receptor, cell membrane fluidity)

Glycyrrhizin has demonstrated antiviral activity against a range of viruses, including SARS-CoV and SARS-CoV-2. mdpi.comresearchgate.netfrontiersin.orgfrontiersin.org One of the proposed mechanisms for its antiviral effect is the interference with viral entry into host cells.

Studies suggest that Glycyrrhizin can interact with the ACE2 receptor, which is utilized by SARS-CoV-2 for cellular entry. mdpi.comresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov This interaction may involve direct binding to ACE2 or the receptor-binding domain (RBD) of the viral spike protein, thereby blocking or reducing the virus's ability to attach to and enter cells. mdpi.comresearchgate.netnih.gov

Furthermore, Glycyrrhizin has been shown to reduce the fluidity of the cell membrane. researchgate.netfrontiersin.orgfrontiersin.org This reduction in membrane fluidity can hinder the process of viral entry and intercellular fusion, thus inhibiting the spread of enveloped viruses like HIV. frontiersin.orgfrontiersin.org

Data on Glycyrrhizin's interaction with viral entry:

| Target/Mechanism | Effect of Glycyrrhizin | Viral Examples | References |

| ACE2 receptor interaction | Potential binding/blocking | SARS-CoV-2 | mdpi.comresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov |

| Viral spike protein (RBD) | Potential interaction | SARS-CoV-2 | mdpi.comresearchgate.netnih.gov |

| Cell membrane fluidity | Reduction | HIV, enveloped viruses | researchgate.netfrontiersin.orgfrontiersin.org |

| Intercellular fusion | Inhibition | HIV | frontiersin.orgfrontiersin.org |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Glycyrrhizin | 14982 nih.govguidetopharmacology.orgnih.gov |

| Prostaglandin E2 (PGE2) | 5280360 wikipedia.orgresearchgate.netfishersci.ca |

| Matrix Metalloproteinases (MMPs) | - |

| Caspase-3 | 359 idrblab.net, 73325061 nih.gov, 11591540 nih.gov, 16760394 citeab.com, 39 unesp.br, 24895310 unesp.br, 445858 biointerfaceresearch.com, 5280343 biointerfaceresearch.com |

| Bax | 359 idrblab.net, 71535962 wikipedia.org, 5281671 lipidmaps.org, 45 researchgate.net, 50 uni-freiburg.de |

| Bcl-2 | 11822705 nih.gov, 359 idrblab.net, 90466365 uni.lu, 45 researchgate.net |

| PARP | 23725625 wikipedia.orgmdpi.com, 169450508 nih.gov, 11960529 wikipedia.org, 9931954 mdpi.com, 24958200 mdpi.com, 135565654 mdpi.com, 25227436 mdpi.com |

| Reactive Oxygen Species (ROS) | - |

| GPx (Glutathione Peroxidase) | - |

| Catalase | - |

| SOD (Superoxide Dismutase) | 72941490 nih.gov, 47 researchgate.net |

| GSH-Px (Glutathione Peroxidase) | - |

| Nrf2 (Nuclear factor erythroid 2-related factor 2) | - |

| Keap1 (Kelch-like ECH-associated protein 1) | 73330369 semanticscholar.org, 1073725 guidetopharmacology.org, 160254 thno.org, 969516 researchgate.net |

| ACE2 receptor (Angiotensin-converting enzyme 2) | -* |

The multifaceted actions of Glycyrrhizin are mediated through its impact on specific molecular targets and cellular pathways. Research has explored its effects on inflammatory mediators, enzymatic activities, and fundamental cellular functions such as programmed cell death, cell cycle regulation, oxidative stress responses, and interactions with viral pathogens.

Prostaglandin E2 (PGE2) Modulation

Prostaglandin E2 (PGE2) is a key lipid mediator involved in inflammation, pain, and other biological processes. wikipedia.org Studies suggest that Glycyrrhizin can influence the levels of PGE2, contributing to its observed anti-inflammatory properties. While the exact mechanisms are complex and context-dependent, research indicates that Glycyrrhizin may interfere with the synthesis or metabolism of PGE2.

Matrix Metalloproteinases (MMPs) Inhibition

Matrix metalloproteinases (MMPs) are a group of enzymes crucial for the degradation and remodeling of the extracellular matrix. Dysregulation of MMP activity is associated with numerous diseases, including cancer and inflammatory conditions. Research has shown that Glycyrrhizin can inhibit the activity of certain MMPs. This inhibition of MMPs may play a role in Glycyrrhizin's potential to modulate tissue degradation and disease progression.

Glycyrrhizin's Influence on Cellular Processes and Targets

Glycyrrhizin exerts significant effects on core cellular processes, including cell survival, proliferation, and the response to cellular stress.

Apoptosis Induction and Regulation of Apoptotic Proteins (Caspase-3, Bax/Bcl-2, PARP)

Glycyrrhizin has been demonstrated to induce apoptosis in various cell types, notably in cancer cells. This induction often involves the modulation of proteins central to the apoptotic cascade. Studies indicate that treatment with Glycyrrhizin can lead to an increase in the levels of pro-apoptotic proteins such as Bax and cleaved PARP. dovepress.comspandidos-publications.com Conversely, it has been shown to decrease the expression of anti-apoptotic proteins like Bcl-2. dovepress.comspandidos-publications.com

The role of caspases, a family of proteases essential for executing apoptosis, has also been investigated. While some findings suggest Glycyrrhizin can increase the levels of pro-caspase-3, -8, and -9, its effect on their activation through cleavage appears to vary, with some studies pointing towards caspase-independent apoptosis in specific cellular contexts. dovepress.comspandidos-publications.commdpi.com The cleavage of PARP is a recognized marker of apoptosis, and Glycyrrhizin has been observed to induce this cleavage. dovepress.comacs.org

Here is a summary of the reported modulation of apoptotic proteins by Glycyrrhizin:

| Protein | Effect of Glycyrrhizin Treatment | References |

| Bax | Up-regulation | dovepress.comspandidos-publications.com |

| Bcl-2 | Down-regulation | dovepress.comspandidos-publications.com |

| Cleaved PARP | Up-regulation (cleavage) | dovepress.comspandidos-publications.com |

| Pro-caspase-3 | Up-regulation (levels) | dovepress.com |

| Cleaved caspase-3 | Increase (in some contexts) | spandidos-publications.com |

| Pro-caspase-8 | Up-regulation (levels) | dovepress.com |

| Pro-caspase-9 | Up-regulation (levels) | dovepress.com |

Cell Cycle Arrest (G0/G1, S, G2/M phases)

Glycyrrhizin has been shown to induce cell cycle arrest, impeding the progression of cells through the various phases of the cell cycle (G0/G1, S, G2/M). This effect contributes to its anti-proliferative activity. Research indicates that Glycyrrhizin can induce arrest at the G1/S phase transition. dovepress.com This is often associated with the down-regulation of cyclins and other proteins that regulate the G1 phase. dovepress.com Furthermore, Glycyrrhizin has been reported to cause accumulation of cells in the G2/M phase by influencing regulatory proteins involved in the cell cycle, thereby reinforcing the G2 checkpoint. mdpi.com

Modulation of Reactive Oxygen Species (ROS) and Antioxidant Systems (GPx, Catalase, SOD, GSH-Px, Nrf2/Keap1)

Glycyrrhizin impacts the cellular redox state by influencing the generation of Reactive Oxygen Species (ROS) and the activity of antioxidant defense mechanisms. While some studies suggest Glycyrrhizin can increase ROS levels, potentially contributing to apoptosis spandidos-publications.com, it also interacts with antioxidant pathways.

The Nrf2/Keap1 pathway is a crucial regulator of the cellular response to oxidative stress. Nrf2 activates the transcription of numerous antioxidant enzymes, while Keap1 typically sequesters Nrf2 in the cytoplasm, leading to its degradation. semanticscholar.orgpcbiochemres.com Glycyrrhizin has been shown to mediate apoptosis through the regulation of the Nrf2/Keap1 pathway. ijkd.org This suggests that Glycyrrhizin can influence the balance between oxidative stress induction and antioxidant defense, depending on the cellular context and concentration.

Key antioxidant enzymes include Glutathione Peroxidase (GPx), Catalase, and Superoxide Dismutase (SOD). SOD converts superoxide radicals into hydrogen peroxide, which is then detoxified by catalase. nih.gov GPx and GSH-Px (Glutathione Peroxidase) are involved in reducing peroxides. While the search results highlight the importance of these enzymes and the Nrf2/Keap1 pathway in the context of oxidative stress semanticscholar.orgpcbiochemres.comijkd.orgmdpi.comresearchgate.net, detailed data specifically on Glycyrrhizin's direct modulation of GPx, Catalase, and SOD activities within the provided search results is limited. However, its influence on the Nrf2/Keap1 pathway suggests an indirect impact on the expression and activity of these downstream antioxidant enzymes.

Interaction with Viral Entry Mechanisms (e.g., ACE2 receptor, cell membrane fluidity)

Glycyrrhizin has demonstrated antiviral properties against several viruses, including SARS-CoV and SARS-CoV-2. mdpi.comresearchgate.netfrontiersin.orgfrontiersin.org A proposed mechanism for its antiviral action involves interfering with the entry of viruses into host cells.

Research suggests that Glycyrrhizin can interact with the ACE2 receptor, which serves as the entry point for SARS-CoV-2 into cells. mdpi.comresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov This interaction may involve direct binding to ACE2 or the receptor-binding domain (RBD) of the viral spike protein, thereby inhibiting or reducing viral attachment and entry. mdpi.comresearchgate.netnih.gov

Furthermore, Glycyrrhizin has been observed to decrease the fluidity of the cell membrane. researchgate.netfrontiersin.orgfrontiersin.org This reduced membrane fluidity can impede viral entry and the fusion of infected cells with uninfected ones, thus limiting the spread of enveloped viruses such as HIV. frontiersin.orgfrontiersin.org

Summary of Glycyrrhizin's interaction with viral entry mechanisms:

| Target/Mechanism | Effect of Glycyrrhizin | Viral Examples | References |

| ACE2 receptor interaction | Potential binding/blocking | SARS-CoV-2 | mdpi.comresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov |

| Viral spike protein (RBD) | Potential interaction | SARS-CoV-2 | mdpi.comresearchgate.netnih.gov |

| Cell membrane fluidity | Reduction | HIV, enveloped viruses | researchgate.netfrontiersin.orgfrontiersin.org |

| Intercellular fusion | Inhibition | HIV | frontiersin.orgfrontiersin.org |

Inhibition of Viral Replication Enzymes (e.g., viral main protease Mpro)

Glycyrrhizin has demonstrated inhibitory effects on the replication of various viruses, with a notable focus on its interaction with viral enzymes essential for their life cycle. A key target identified is the viral main protease (Mpro), also known as 3CLpro, which plays a crucial role in processing viral polyproteins into functional proteins required for replication news-medical.netresearchgate.net. Studies have shown that glycyrrhizin can effectively inhibit the activity of SARS-CoV Mpro and SARS-CoV-2 Mpro in vitro news-medical.netresearchgate.netfrontiersin.orgnih.gov.

Research utilizing computer-aided drug design and biological verification identified glycyrrhizin as a potential broad-spectrum anti-coronavirus molecule, particularly effective against SARS-CoV-2 frontiersin.org. In vitro experiments using Vero E6 cells infected with SARS-CoV-2 demonstrated that glycyrrhizin significantly inhibited viral replication in a dose-dependent manner without exhibiting significant cytotoxicity frontiersin.org. This inhibitory effect was linked to the compound's ability to block the viral main protease Mpro researchgate.netnih.gov.

Data from studies investigating the inhibitory effect of glycyrrhizin on Mpro activity show that glycyrrhizin can significantly reduce the enzyme's function. For instance, one study reported that glycyrrhizin fully inhibited Mpro activity at a concentration of 2000 µM (1.6 mg/ml) and reduced activity by 70.3% at 30 µM (0.024 mg/ml) news-medical.net.

Beyond coronaviruses, glycyrrhizin has also been shown to affect other viral replication enzymes. It can reduce the activity of influenza virus polymerase by antagonizing the binding effect of HMGB1 with influenza virus nucleoprotein, thereby inhibiting influenza virus replication frontiersin.org.

Effects on Cellular SUMOylation Processes

Cellular SUMOylation, a post-translational modification involving the attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins, is a crucial process regulating various cellular functions, including protein stability, localization, and activity nih.govguidetopharmacology.org. Dysregulation of SUMOylation has been implicated in various diseases, including viral infections and cancer nih.govresearchgate.net. Glycyrrhizin has been investigated for its effects on this cellular process.

Studies suggest that glycyrrhizic acid, the aglycone of glycyrrhizin, can inhibit SUMOylation processes frontiersin.orgnih.govresearchgate.net. Research on Epstein-Barr virus (EBV)-transformed lymphoblastoid cell lines expressing the viral oncoprotein LMP1, which dysregulates cellular SUMOylation, showed that glycyrrhizic acid inhibited SUMOylation without affecting ubiquitination processes nih.govresearchgate.net. This inhibition led to limited cell growth and induced apoptosis in multiple cell lines nih.govresearchgate.net. The mechanism appears to involve targeting the first step of the SUMOylation process frontiersin.orgnih.gov.

Specifically, glycyrrhizic acid was found to target the initial step of SUMOylation, leading to low levels of spontaneous EBV reactivation frontiersin.orgnih.gov. While it did not affect induced viral reactivation, its presence reduced the ability of produced virus to infect new cells frontiersin.orgnih.gov. These findings suggest that glycyrrhizin can modulate cellular SUMOylation, potentially offering a therapeutic avenue for diseases where this process is dysregulated nih.gov.

Data from studies on SUMOylation inhibition by glycyrrhizic acid highlight a dose-dependent decrease in the levels of sumoylated proteins researchgate.net.

Regulation of Efflux Pumps in Antimicrobial Resistance

Efflux pumps are bacterial transmembrane proteins that actively transport antimicrobial agents and other toxic compounds out of the cell, contributing significantly to multidrug resistance (MDR) in bacteria biorxiv.orgjabonline.injabonline.infrontiersin.org. Glycyrrhizin has shown potential in modulating the activity of these pumps, thereby influencing bacterial susceptibility to antibiotics.

Research indicates that glycyrrhizin can diminish bacterial drug resistance by reducing the activity of efflux pumps mdpi.comarvojournals.org. In studies focusing on multi-drug resistant strains of Pseudomonas aeruginosa, glycyrrhizin was found to inhibit efflux pump activity mdpi.comarvojournals.org. This effect contributes to a reduction in drug resistance in these bacteria mdpi.com.

Detailed research findings demonstrate that glycyrrhizin can alter bacterial membrane permeability and reduce bacterial viability mdpi.comarvojournals.orgresearchgate.net. Proteomic analysis of resistant strains revealed increased efflux pump expression compared to susceptible strains, and glycyrrhizin treatment reduced the mRNA expression levels of these pumps arvojournals.orgresearchgate.net. Furthermore, experiments using ethidium (B1194527) bromide, a common substrate for efflux pumps, suggested decreased efflux pump activity upon glycyrrhizin treatment arvojournals.orgresearchgate.net.

One study showed that glycyrrhizin reduced the minimum inhibitory concentration (MIC) of ciprofloxacin (B1669076) for a multi-drug resistant P. aeruginosa strain when used in combination arvojournals.orgresearchgate.net. This suggests a synergistic effect where glycyrrhizin's inhibition of efflux pumps enhances the efficacy of the antibiotic arvojournals.org.

Data on the effect of glycyrrhizin on efflux pump mRNA expression levels in P. aeruginosa isolates show varying degrees of reduction across different efflux pump systems (e.g., RND type pumps like mexAB-oprM, mexCD-oprJ, mexEF-oprN, and mexXY) arvojournals.orgresearchgate.net.

Modulation of Cellular Adhesion and Infiltration

Cellular adhesion and infiltration are fundamental processes involved in various physiological and pathological conditions, including inflammation, immune responses, and tissue remodeling wikipedia.org. Glycyrrhizin has been reported to influence these processes.

Glycyrrhizin's anti-inflammatory properties are partly mediated through its effects on cellular adhesion and the subsequent infiltration of immune cells scienceopen.comfrontiersin.org. Studies have indicated that glycyrrhizin can modulate the expression of cell adhesion molecules (CAMs) scienceopen.commdpi.com. For instance, network analysis and protein-protein interactions suggest that glycyrrhizin's targets in the context of inflammation may include intercellular cell adhesion molecule-1 (ICAM1) mdpi.com.

Furthermore, glycyrrhizin has been shown to inhibit cell infiltration in various models of inflammation researchgate.netdovepress.com. In a study involving concanavalin (B7782731) A-treated mice, glycyrrhizin inhibited cell infiltration and hepatocyte degeneration in the liver researchgate.net. This effect contributes to its protective role against inflammation-induced tissue damage researchgate.net.

Glycyrrhizin was also reported to reduce stress and adhesion between rat cerebral capillary vessel endothelial cells during HCV infection, indicating an impact on endothelial cell adhesion which is relevant to inflammatory responses mdpi.com. The modulation of inflammatory chemokines, such as IL-8 and eotaxin 1, by glycyrrhizin may also contribute to its effects on leukocyte chemo-attraction and infiltration scienceopen.com.

Pharmacological Activities of Glycyrrhizin in Pre Clinical Research Models

Anti-inflammatory Research

Glycyrrhizin and its derivatives have shown potent anti-inflammatory effects across various in vitro and animal models, primarily by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. nih.govmdpi.comacs.orgtandfonline.comfrontiersin.orgnih.gov

In vitro Studies on Macrophages and Other Immune Cells

Studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, have demonstrated that glycyrrhizin significantly inhibits the production and secretion of various pro-inflammatory cytokines. acs.orgtandfonline.comresearchgate.net For instance, glycyrrhizin acid has been shown to significantly inhibit the secretion of IL-1β, IL-3, IL-5, IL-6, IL-10, IL-12 (p40 and p70), IL-13, Eotaxin, and TNF-α by LPS-stimulated RAW264.7 cells. researchgate.net Similarly, both glycyrrhizic acid and 18β-glycyrrhetinic acid significantly reduced the production of LPS-induced nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and intracellular reactive oxygen species (ROS) in RAW 264.7 cells. acs.org These compounds also reduced the protein and mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-induced macrophages. acs.org

The anti-inflammatory effects in these cell models are often linked to the inhibition of key signaling pathways. Glycyrrhizic acid and 18β-glycyrrhetinic acid have been shown to inhibit the activation of NF-κB and the activities of phosphoinositide-3-kinase (PI3K) p110δ and p110γ isoforms, subsequently reducing the production of LPS-induced TNF-α, IL-6, and IL-1β in a dose-dependent manner. acs.org Glycyrrhizin has also been observed to suppress the NLRP3 inflammasome and inhibit the activation of NF-κB and MAPK signaling pathways. frontiersin.org Furthermore, glycyrrhizin can rescue macrophage activation induced by multiple etiological factors. frontiersin.org

Here is a summary of in vitro anti-inflammatory effects of Glycyrrhizin and its metabolite 18β-Glycyrrhetinic acid on macrophages:

| Compound | Cell Line | Stimulus | Inhibited Mediators/Pathways | Source |

| Glycyrrhizin acid | RAW264.7 | LPS | IL-1β, IL-3, IL-5, IL-6, IL-10, IL-12 (p40/p70), IL-13, Eotaxin, TNF-α | researchgate.net |

| Glycyrrhizic acid | RAW 264.7 | LPS | NO, PGE2, ROS, iNOS, COX-2, NF-κB, PI3K p110δ/p110γ, TNF-α, IL-6, IL-1β | acs.org |

| 18β-Glycyrrhetinic acid | RAW 264.7 | LPS | NO, PGE2, ROS, iNOS, COX-2, NF-κB, PI3K p110δ/p110γ, TNF-α, IL-6, IL-1β | acs.org |

| Glycyrrhizin | Macrophages | Various | NLRP3 inflammasome, NF-κB, MAPK | frontiersin.org |

| Glycyrrhizin | RAW 264.7 | LPS | Proinflammatory cytokines, ROS | acs.org |

| Glycyrrhizic acid | Renal cells | LPS | Oxidative stress, inflammation, apoptosis, NF-κB (via ERK pathway activation) | nih.gov |

| Glycyrrhizic acid | Cardiac cells | - | Oxidative stress, inflammation (via NRF-2/HO-1 activation, IκB/NF-κB p65 signaling inhibition) | nih.gov |

Animal Model Investigations of Inflammatory Conditions

Pre-clinical studies in animal models have further supported the anti-inflammatory potential of glycyrrhizin. In an LPS-induced mouse mastitis model, glycyrrhizin significantly attenuated mammary gland histopathological changes, myeloperoxidase activity, and neutrophil infiltration. nih.gov It also downregulated the expression of TNF-α, IL-1β, and IL-6 caused by LPS in this model. nih.gov

In models of colitis, glycyrrhizin has shown therapeutic effects. In a trinitrobenzene sulfonic acid (TNBS)-induced experimental colitis model in mice, glycyrrhizin significantly ameliorated colitis and dose-dependently decreased macroscopic and microscopic inflammation scores and myeloperoxidase activity. nih.gov More recently, studies have shown that glycyrrhizin ameliorated colitis and decreased the production of inflammatory mediators such as HMGB1, IFN-γ, IL-6, TNF-α, and IL-17. mdpi.com Dipotassium (B57713) glycyrrhizinate, a derivative, also improved colonic inflammation in DSS-induced colitis mice model by downregulating pro-inflammatory genes and upregulating genes involved in healing. nih.gov

Glycyrrhizic acid has also been investigated in skin inflammation models. In a TPA-induced mouse ear model, topically applied glycyrrhizic acid effectively inhibited the expression of iNOS and COX-2 in a dose-dependent manner. rsc.org Mechanistic investigations in this model showed that glycyrrhizic acid downregulated the expressions of IκBα and p65 and blocked the phosphorylation of IκBα and p65. rsc.org

In a mouse model surrogate for COVID-19 induced by MHV-A59, glycyrrhizic acid nanoparticles (GANPs) exerted anti-inflammatory effects, relieving organ damage and conferring a significant survival advantage to infected mice. acs.org GANPs significantly reduced IL-6 expression levels in the serum of infected mice. acs.org

Antiviral Research

Glycyrrhizin and its derivatives exhibit broad-spectrum antiviral activities against a wide range of DNA and RNA viruses in pre-clinical settings. nih.govmdpi.comfrontiersin.orgfrontiersin.orgmdpi.comiimmun.rumdpi.comkarger.comnih.gov

Broad-Spectrum Antiviral Efficacy in Cell Culture Models (e.g., HIV, HSV, SARS-CoV-2, Influenza, EBV)